5-Chloro-2,4,6-trifluoropyrimidine
Overview
Description
5-Chloro-2,4,6-trifluoropyrimidine is a synthetic compound that can be used as a nucleophilic reagent . It has been shown to react with nucleophiles in the presence of base . The orientation of the chlorine atom in 5-chloro-2,4,6-trifluoropyrimidine is reactive and can be activated by substituting other atoms for the fluorine atom .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2,4,6-trifluoropyrimidine is C4ClF3N2 . The molecular weight is 168.50 .
Chemical Reactions Analysis
5-Chloro-2,4,6-trifluoropyrimidine has been assessed in reactions with a small range of nitrogen-centered nucleophiles . Mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom .
Physical And Chemical Properties Analysis
5-Chloro-2,4,6-trifluoropyrimidine is a clear liquid . It has a boiling point of 115°C and a specific gravity of 1.63 at 20°C .
Scientific Research Applications
Synthesis and Chemical Reactions
5-Chloro-2,4,6-trifluoropyrimidine serves as a core scaffold for synthesizing functionalized pyrimidine systems. It reacts with nitrogen-centered nucleophiles, although it is not ideal for analogue synthesis or multiple substitution processes due to the need for purification after initial reactions. However, 4-amino derivatives can be isolated in acceptable yields (Parks, Sandford, Christopher, & Miller, 2008).
Catalytic Applications
In catalytic chemistry, 5-Chloro-2,4,6-trifluoropyrimidine interacts with nickel and palladium compounds, forming various fluoro complexes crucial for C-C coupling reactions. These reactions are significant for the formation of complex organometallic compounds, demonstrating the compound's versatility in catalysis (Steffen, Sladek, Braun, Neumann, & Stammler, 2005).
Nucleophilic Substitution
The nucleophilic substitution reactions of 5-Chloro-2,4,6-trifluoropyrimidine have been extensively studied. These reactions are essential for synthesizing various heterocyclic compounds, offering insights into the steric and electronic influences affecting these processes (Banks, Field, & Haszeldine, 1970).
Material Science and Photoreactions
In material science, particularly in the study of high-spin states and photoreactions, 5-Chloro-2,4,6-trifluoropyrimidine has shown utility. Its derivatives are used in the study of resonance-enhanced multiphoton ionization and photodissociation processes, which are important in understanding the behavior of high-energy materials and in the design of novel photonic materials (Srinivas, Kawade, & Upadhyaya, 2018).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,4,6-trifluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNRDSJTYLXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061018 | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4,6-trifluoropyrimidine | |
CAS RN |
697-83-6 | |
Record name | 5-Chloro-2,4,6-trifluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,4,6-trifluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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